Cas no 1092461-40-9 (4-(Difluoromethoxy)-2-fluorobenzamide)

4-(Difluoromethoxy)-2-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(difluoromethoxy)-2-fluorobenzamide
- SBB093435
- 4-(Difluoromethoxy)-2-fluorobenzamide
-
- MDL: MFCD11519384
- インチ: 1S/C8H6F3NO2/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H2,12,13)
- InChIKey: HTYNIXMOQFLMOE-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(N)=O)OC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(Difluoromethoxy)-2-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002570-250mg |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 97% | 250mg |
$494.40 | 2023-09-04 | |
Alichem | A015002570-1g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 97% | 1g |
$1579.40 | 2023-09-04 | |
Chemenu | CM316721-5g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 95% | 5g |
$637 | 2023-02-03 | |
A2B Chem LLC | AE20195-1g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 1g |
$148.00 | 2024-04-20 | ||
Ambeed | A544659-5g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 95+% | 5g |
$414.0 | 2024-04-26 | |
TRC | D107525-250mg |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 250mg |
$ 230.00 | 2022-06-06 | ||
1PlusChem | 1P0090UB-1g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 1g |
$141.00 | 2023-12-26 | ||
Ambeed | A544659-1g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 95+% | 1g |
$83.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511679-5g |
4-(Difluoromethoxy)-2-fluorobenzamide |
1092461-40-9 | 98% | 5g |
¥6237.00 | 2024-08-09 | |
abcr | AB332205-1 g |
4-(Difluoromethoxy)-2-fluorobenzamide, 97%; . |
1092461-40-9 | 97% | 1g |
€173.50 | 2022-08-31 |
4-(Difluoromethoxy)-2-fluorobenzamide 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
4-(Difluoromethoxy)-2-fluorobenzamideに関する追加情報
4-(Difluoromethoxy)-2-fluorobenzamide (CAS No. 1092461-40-9): A Comprehensive Overview
4-(Difluoromethoxy)-2-fluorobenzamide (CAS No. 1092461-40-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated benzamide derivative is characterized by its unique molecular structure, which includes a difluoromethoxy group and a fluorine substituent on the benzene ring. These features contribute to its potential applications in drug discovery and material science.
The compound's chemical name, 4-(Difluoromethoxy)-2-fluorobenzamide, reflects its precise structural configuration. Researchers often search for terms like "fluorobenzamide synthesis" or "difluoromethoxy applications" to explore its utility. Its CAS number, 1092461-40-9, serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial settings.
In recent years, the demand for fluorinated compounds has surged due to their enhanced stability and bioavailability. This trend aligns with the growing interest in "green chemistry" and "sustainable pharmaceuticals," where 4-(Difluoromethoxy)-2-fluorobenzamide could play a pivotal role. Its potential as a building block for biologically active molecules makes it a subject of ongoing studies, particularly in the development of novel therapeutics.
The synthesis of 4-(Difluoromethoxy)-2-fluorobenzamide typically involves multi-step organic reactions, including fluorination and amide coupling. Researchers frequently inquire about "optimized synthesis routes" or "scale-up challenges" for such compounds, highlighting the need for efficient and cost-effective production methods. Advances in catalytic fluorination techniques have further propelled interest in this area.
From a pharmacological perspective, the compound's fluorine atoms enhance its metabolic stability and membrane permeability, making it a valuable candidate for drug design. Topics like "fluorine in medicinal chemistry" and "structure-activity relationships" are frequently explored in conjunction with this molecule. Its potential applications span central nervous system (CNS) drugs, anti-inflammatory agents, and more.
In the agrochemical sector, 4-(Difluoromethoxy)-2-fluorobenzamide is investigated for its role in developing pesticides and herbicides. The compound's ability to modulate biological pathways aligns with the industry's focus on "precision agriculture" and "eco-friendly crop protection." Searches for "fluorinated agrochemicals" often lead to discussions about its derivatives.
Analytical characterization of 4-(Difluoromethoxy)-2-fluorobenzamide employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, addressing common queries like "how to analyze fluorinated compounds." The compound's physicochemical properties, including solubility and melting point, are critical for formulation studies.
As the scientific community continues to explore fluorine chemistry, 4-(Difluoromethoxy)-2-fluorobenzamide remains a focal point for innovation. Its versatility and potential across multiple industries underscore its importance in modern research. Whether in "drug discovery pipelines" or "material science advancements," this compound exemplifies the intersection of chemistry and cutting-edge technology.
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